molecular formula C18H13BrINO4 B11082609 (4Z)-2-(3-bromo-4-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(3-bromo-4-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11082609
M. Wt: 514.1 g/mol
InChI Key: NOBHEUZBHKZVBI-ZROIWOOFSA-N
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Description

The compound (4Z)-2-(3-bromo-4-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic molecule characterized by its complex structure, which includes bromine, iodine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-bromo-4-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Bromine and Iodine Substituents: Halogenation reactions are used to introduce the bromine and iodine atoms onto the phenyl ring. This can be achieved using reagents like bromine (Br2) and iodine (I2) in the presence of a catalyst.

    Formation of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between a benzaldehyde derivative and the oxazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxazole ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(3-bromo-4-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its halogenated phenyl ring and methoxy groups make it a useful tool for investigating the binding sites and mechanisms of various biological targets.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with specific biological targets, making it a candidate for the development of anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups and stability.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-bromo-4-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity for these targets. The methoxy groups may also play a role in modulating its pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(3-bromo-4-chlorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one: Similar structure but with a chlorine atom instead of iodine.

    (4Z)-2-(3-bromo-4-fluorophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one: Similar structure but with a fluorine atom instead of iodine.

    (4Z)-2-(3-bromo-4-methylphenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one: Similar structure but with a methyl group instead of iodine.

Uniqueness

The uniqueness of (4Z)-2-(3-bromo-4-iodophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one lies in the combination of its halogenated phenyl ring and methoxy-substituted benzylidene group. This combination provides a distinct set of chemical properties, such as enhanced reactivity and potential biological activity, which are not found in compounds with different substituents.

Properties

Molecular Formula

C18H13BrINO4

Molecular Weight

514.1 g/mol

IUPAC Name

(4Z)-2-(3-bromo-4-iodophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H13BrINO4/c1-23-15-5-3-4-10(16(15)24-2)9-14-18(22)25-17(21-14)11-6-7-13(20)12(19)8-11/h3-9H,1-2H3/b14-9-

InChI Key

NOBHEUZBHKZVBI-ZROIWOOFSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)I)Br

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)I)Br

Origin of Product

United States

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